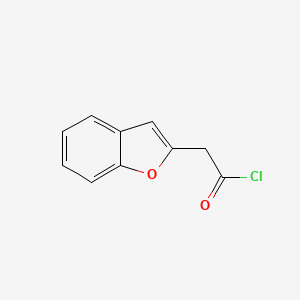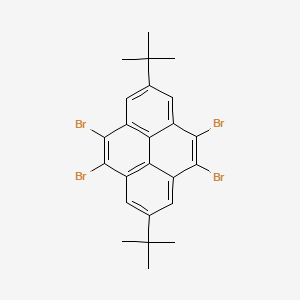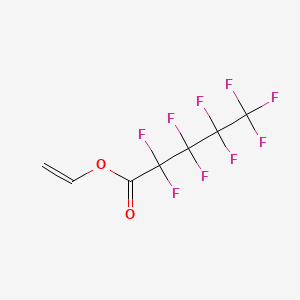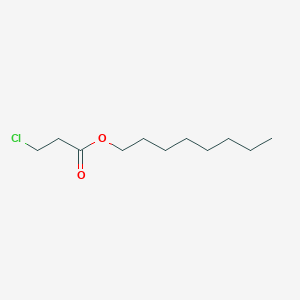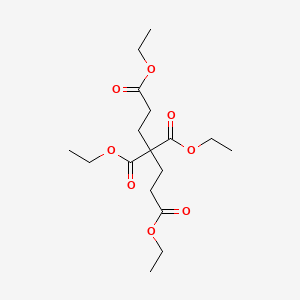
Tetraethyl pentane-1,3,3,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl pentane-1,3,3,5-tetracarboxylate is an organic compound with the molecular formula C17H28O8 It is a tetraester derivative of pentane-1,3,3,5-tetracarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetraethyl pentane-1,3,3,5-tetracarboxylate typically involves the esterification of pentane-1,3,3,5-tetracarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Pentane-1,3,3,5-tetracarboxylic acid+4C2H5OH→Tetraethyl pentane-1,3,3,5-tetracarboxylate+4H2O
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to increase efficiency and yield. The reaction conditions typically involve elevated temperatures (around 60-80°C) and the removal of water to drive the reaction to completion. The use of a dehydrating agent or a distillation setup can help in achieving higher yields.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and ethanol.
Reduction: Pentane-1,3,3,5-tetracarboxylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tetraethyl pentane-1,3,3,5-tetracarboxylate is used as a building block in organic synthesis. Its multiple ester groups make it a versatile intermediate for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize prodrugs or drug delivery systems. The ester groups can be hydrolyzed in vivo to release the active drug.
Industry: In materials science, this compound can be used to produce polymers and resins with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials.
Mécanisme D'action
The mechanism by which tetraethyl pentane-1,3,3,5-tetracarboxylate exerts its effects depends on the specific application. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.
Molecular Targets and Pathways:
Hydrolysis: Targeting the ester bonds, leading to the formation of carboxylic acids and alcohols.
Reduction: Targeting the carbonyl carbon of the ester groups, resulting in the formation of primary alcohols.
Comparaison Avec Des Composés Similaires
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Tetraethyl butane-1,1,3,3-tetracarboxylate
- Tetraethyl propane-1,1,2,2-tetracarboxylate
Comparison: Tetraethyl pentane-1,3,3,5-tetracarboxylate is unique due to its specific structural arrangement, which provides distinct reactivity and properties compared to other tetraethyl esters
Propriétés
Numéro CAS |
6297-36-5 |
|---|---|
Formule moléculaire |
C17H28O8 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
tetraethyl pentane-1,3,3,5-tetracarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-22-13(18)9-11-17(15(20)24-7-3,16(21)25-8-4)12-10-14(19)23-6-2/h5-12H2,1-4H3 |
Clé InChI |
QOYOXWTVAJBIDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)



![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)

